molecular formula C18H36O4Sn B14742297 Dimethyl[bis(octanoyloxy)]stannane CAS No. 2232-70-4

Dimethyl[bis(octanoyloxy)]stannane

Cat. No.: B14742297
CAS No.: 2232-70-4
M. Wt: 435.2 g/mol
InChI Key: BUPPDJMCERLPJD-UHFFFAOYSA-L
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Description

Dimethyl[bis(octanoyloxy)]stannane is an organotin compound with the molecular formula C₁₈H₃₆O₄Sn (calculated molecular weight: ~435.19 g/mol). It features a central tin atom bonded to two methyl groups and two octanoyloxy (C₈H₁₅O₂⁻) ligands. Organotin compounds’ reactivity and stability are heavily influenced by their alkyl substituents and acyloxy chain lengths, making comparative analysis critical for safety and performance evaluations.

Properties

CAS No.

2232-70-4

Molecular Formula

C18H36O4Sn

Molecular Weight

435.2 g/mol

IUPAC Name

[dimethyl(octanoyloxy)stannyl] octanoate

InChI

InChI=1S/2C8H16O2.2CH3.Sn/c2*1-2-3-4-5-6-7-8(9)10;;;/h2*2-7H2,1H3,(H,9,10);2*1H3;/q;;;;+2/p-2

InChI Key

BUPPDJMCERLPJD-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCC(=O)O[Sn](C)(C)OC(=O)CCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl[bis(octanoyloxy)]stannane can be synthesized through several methods. One common approach involves the reaction of dimethyltin dichloride with octanoic acid in the presence of a base, such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Dimethyl[bis(octanoyloxy)]stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .

Scientific Research Applications

Dimethyl[bis(octanoyloxy)]stannane has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl[bis(octanoyloxy)]stannane involves its interaction with molecular targets, such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biological or industrial applications .

Comparison with Similar Compounds

Key Findings:

Substituent Effects: Methyl vs. However, smaller alkyl groups may increase toxicity risks, as seen in other organotin compounds . Butyl Substitutents: Dibutyl analogs (e.g., dibutylbis[(1-oxooctyl)oxy]stannane) exhibit higher molecular weights (~519 g/mol) and are commonly used as plastic stabilizers due to their thermal stability .

Acyloxy Chain Length: Octanoyloxy (C8) groups balance solubility and lipophilicity, making them suitable for industrial catalysts. Longer chains (e.g., myristoyloxy, C14) increase molecular weight and hydrophobicity, enhancing compatibility with polymers but raising environmental persistence concerns .

Regulatory and Safety Profiles: Diethylbis(octanoyloxy)stannane is classified under Section 8.2 in Russian regulations, likely indicating corrosivity or other hazards requiring controlled handling .

Applications :

  • Shorter acyloxy chains (C8) are prevalent in catalysts and intermediates, while longer chains (C9–C14) dominate in plastics and lubricants .

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